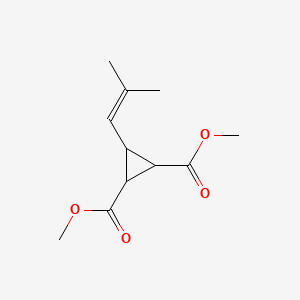
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclopropane and is known for its unique structural features, which include a cyclopropane ring substituted with a 2-methyl-1-propenyl group and two ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methyl-1-propenyl magnesium bromide with dimethyl 1,2-cyclopropanedicarboxylate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the active cyclopropane derivative, which can then interact with biological molecules. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysanthemic acid: A related compound with similar structural features but different functional groups.
Phenothrin: Another cyclopropane derivative used as an insecticide.
Jasmolin I: A compound with a similar cyclopropane core but different substituents.
Uniqueness
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is unique due to its specific combination of a cyclopropane ring with ester groups and a 2-methyl-1-propenyl substituent
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
dimethyl 3-(2-methylprop-1-enyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-6(2)5-7-8(10(12)14-3)9(7)11(13)15-4/h5,7-9H,1-4H3 |
InChI-Schlüssel |
HNTGAUJHBZUCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1C(C1C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


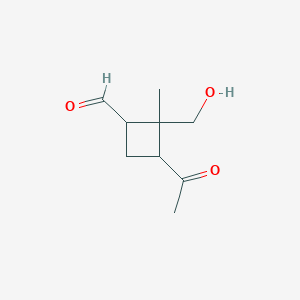
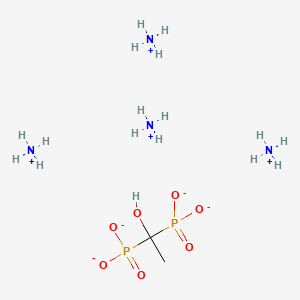

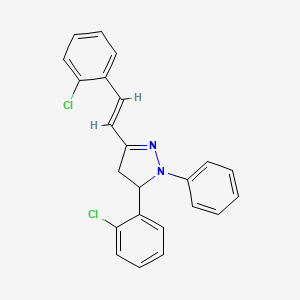
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)

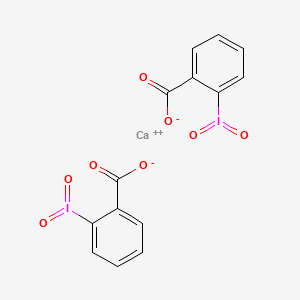
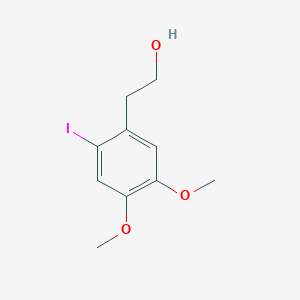
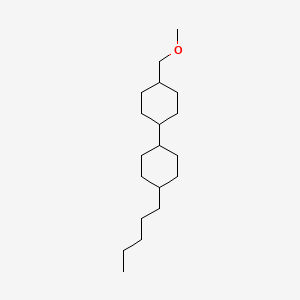
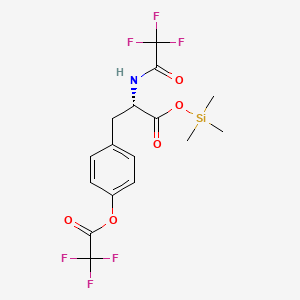
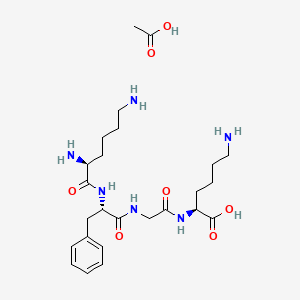
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
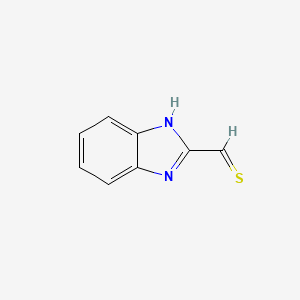
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
